molecular formula C20H15Cl2N5OS B286098 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No. B286098
M. Wt: 444.3 g/mol
InChI Key: MAXZPUJWJYWDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AD4, and it belongs to the class of thiosemicarbazone derivatives.

Mechanism of Action

The mechanism of action of AD4 involves its ability to chelate metal ions, particularly copper and iron. This chelation activity leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells and inhibit the formation of amyloid-beta plaques in Alzheimer's disease. AD4 also exhibits antimicrobial activity by disrupting the integrity of the bacterial cell wall.
Biochemical and Physiological Effects:
AD4 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, AD4 induces apoptosis by activating the caspase pathway. In Alzheimer's disease, AD4 inhibits the formation of amyloid-beta plaques by reducing the aggregation of amyloid-beta peptides. In bacterial cells, AD4 disrupts the integrity of the cell wall by inhibiting peptidoglycan synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using AD4 in lab experiments is its ability to exhibit multiple effects, including anticancer, anti-Alzheimer's, and antimicrobial activities. However, one of the limitations of using AD4 in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on AD4. One direction is to further explore its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to investigate its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to investigate the potential toxicity of AD4 and its derivatives in vivo.

Synthesis Methods

The synthesis of AD4 involves a two-step process. The first step involves the reaction of 3,4-dichlorophenyl hydrazine with thiocarbohydrazide to form 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The second step involves the reaction of 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromoacetophenone to form 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide.

Scientific Research Applications

AD4 has shown potential applications in various scientific research fields, including cancer research, Alzheimer's disease research, and infectious disease research. In cancer research, AD4 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, AD4 has been shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease. In infectious disease research, AD4 has been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

properties

Molecular Formula

C20H15Cl2N5OS

Molecular Weight

444.3 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H15Cl2N5OS/c21-16-8-6-14(10-17(16)22)19-25-26-20(27(19)23)29-11-18(28)24-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11,23H2,(H,24,28)

InChI Key

MAXZPUJWJYWDPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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